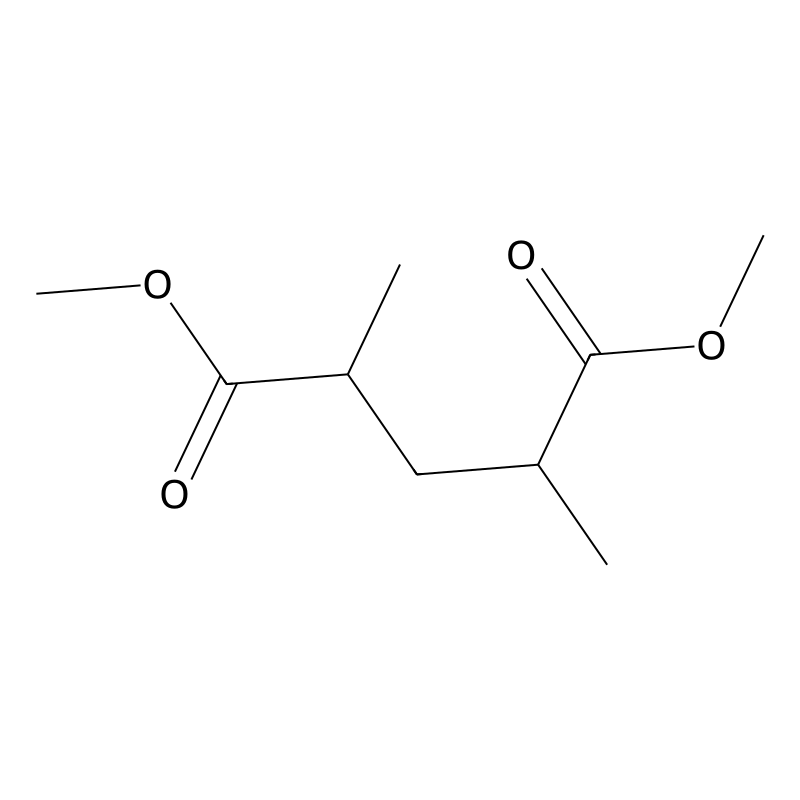

Dimethyl 2,4-dimethylpentanedioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimethyl 2,4-dimethylpentanedioate is an organic compound with the molecular formula C₉H₁₆O₄ and a CAS number of 2121-68-8. It is classified as a diester, specifically derived from pentanedioic acid, and features two methyl ester groups attached to the 2 and 4 positions of the pentanedioic backbone. This compound is characterized by its fruity odor and is typically encountered in liquid form. Its unique structure imparts distinct physical and chemical properties, making it a valuable reagent in various chemical processes.

- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.

- Reduction: Reduction can be achieved with lithium aluminum hydride, yielding the corresponding alcohols.

- Substitution Reactions: Nucleophilic substitution can occur using bases such as sodium hydroxide or potassium hydroxide, leading to various substituted derivatives. The specific products depend on the reagents and conditions applied during the reaction .

Research indicates that dimethyl 2,4-dimethylpentanedioate may exhibit antimicrobial and anti-inflammatory activities. Its reactivity as an ester allows it to undergo hydrolysis, producing carboxylic acids and alcohols that can participate in various biochemical pathways. This potential biological activity has drawn interest for applications in drug development and therapeutic uses .

Dimethyl 2,4-dimethylpentanedioate can be synthesized through the esterification of dimethyl glutarate with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at around 80°C and can yield up to 95% efficiency. This method is favored in both laboratory and industrial settings due to its high yield and straightforward procedure .

The compound has a wide range of applications across various fields:

- Chemical Industry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

- Biological Research: Its potential antimicrobial and anti-inflammatory properties make it a candidate for pharmaceutical research.

- Perfume Production: Dimethyl 2,4-dimethylpentanedioate is utilized in creating fragrances due to its pleasant odor profile .

Interaction studies involving dimethyl 2,4-dimethylpentanedioate have focused on its biochemical pathways following hydrolysis. The resulting carboxylic acids may interact with various biological targets, influencing metabolic processes. Further research is needed to elucidate specific interactions and mechanisms of action within biological systems .

Dimethyl 2,4-dimethylpentanedioate can be compared with several similar compounds, highlighting its unique features:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Dimethyl Glutarate | C₇H₁₂O₄ | Shorter carbon chain; different physical properties |

| Dimethyl Succinate | C₆H₁₀O₄ | Even shorter carbon chain; distinct reactivity |

| Dimethyl 2-Methylmalonate | C₇H₁₂O₄ | Similar ester group but different branching |

The uniqueness of dimethyl 2,4-dimethylpentanedioate lies in its specific molecular structure, which provides distinct reactivity patterns and applications compared to these similar compounds .